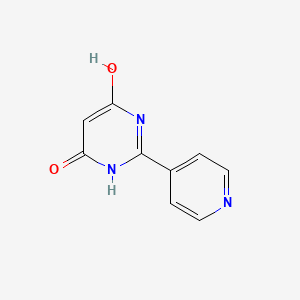

2-(Pyridin-4-yl)pyrimidine-4,6-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGJPGJEWVKKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 4 Yl Pyrimidine 4,6 Diol and Its Structural Analogs

Conventional Synthetic Routes to the Pyrimidine-4,6-diol Core Structure

The construction of the fundamental pyrimidine-4,6-diol core is traditionally achieved through well-established condensation and cyclization reactions.

A primary and widely utilized method for synthesizing the pyrimidine-4,6-diol ring system involves the condensation of a malonate derivative with an amidine precursor. chemicalbook.com This reaction is a cornerstone of pyrimidine (B1678525) synthesis. For instance, the synthesis of 2-aminopyrimidine-4,6-diol is accomplished by reacting guanidine (B92328) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide. chemicalbook.com The reaction proceeds by heating the mixture under reflux, followed by neutralization to precipitate the desired product. chemicalbook.com This method is effective, with reported yields as high as 96.1%. chemicalbook.com

Similarly, structural analogs can be prepared by varying the amidine precursor. The use of guanidine nitrate (B79036) with diethyl malonate in the presence of sodium methylate also yields 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield. chemicalbook.com

Cyclization strategies are fundamental to forming the heterocyclic pyrimidine ring. nih.gov These methods often involve the reaction of a three-carbon dielectrophile with a dinucleophile containing the N-C-N moiety. nih.gov The choice of these precursors dictates the substitution pattern of the final pyrimidine ring.

One general approach involves the condensation of moieties with the necessary substituents to directly form the heterocycle. nih.gov For example, α-aminoamidines can react with various saturated carbonyl derivatives through cyclocondensation to produce pyrimidinone and dihydropyrimidinone derivatives. researchgate.net Another strategy involves the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to form the pyrimidine ring. organic-chemistry.org

Advanced Synthetic Approaches to Enhance Efficiency and Yield

To overcome the limitations of conventional methods, such as long reaction times and moderate yields, advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrimidine derivatives. nih.govtandfonline.comresearchgate.net This technique has been successfully applied to various pyrimidine syntheses, including the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines with yields ranging from 65-90%. tandfonline.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. tandfonline.comresearchgate.net

For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids was efficiently achieved using a Biginelli-type reaction under microwave irradiation in an ionic liquid, which also allowed for the recycling of the solvent. nih.gov Similarly, a solvent-free, microwave-assisted approach using mineral supports as catalysts has been developed for the synthesis of pyrimido[4,5-d]pyrimidines, highlighting the environmentally benign nature of this method. cdnsciencepub.com The synthesis of 4-amino pyrimidine analogues has also been optimized using a heterogeneous catalyst under microwave conditions, offering high yields and short reaction times. rsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgnih.gov This strategy is highly valued for its ability to generate diverse libraries of compounds quickly. acs.orgnih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, producing highly substituted pyrimidines with yields of up to 93%. acs.orgnih.gov Another approach involves a three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org MCRs have also been employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives through the reaction of barbituric acid, malononitrile, and aryl aldehydes. rsc.org

Derivatization Strategies of the 2-(Pyridin-4-yl)pyrimidine-4,6-diol Scaffold

The this compound scaffold can be further modified to explore structure-activity relationships and develop new compounds with desired properties. Derivatization can be achieved through various chemical transformations.

One common strategy is the alkylation of the pyrimidine-4,6-diol core. For example, 2-mercaptopyrimidine-4,6-diol (B8817847) can be alkylated with various alkyl halides or tosylates under basic conditions to introduce different side chains. nih.gov This approach was used to synthesize a series of 2-alkylpyrimidine-4,6-diol derivatives as GPR84 agonists. nih.gov

Another derivatization method involves the formylation of the pyrimidine ring. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position of 2-methylpyrimidine-4,6-diol, leading to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com

Furthermore, the hydroxyl groups of the pyrimidine-4,6-diol can be converted to other functional groups. For instance, in the synthesis of a key intermediate for dipyridamole, the hydroxyl groups of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (B1293633) were selectively protected and then reacted with piperidine, followed by chlorination under microwave conditions. google.com

Halogenation of the Dihydroxypyrimidine Moiety (e.g., Chlorination)

Halogenation, particularly chlorination, of the dihydroxypyrimidine core is a critical step in the synthesis of many pyrimidine-based compounds. This transformation converts the hydroxyl groups into more reactive chloro groups, which can then be subjected to a variety of subsequent reactions.

A common method for this chlorination involves treating the dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is often carried out at elevated temperatures. For instance, in the synthesis of related pyrimidine structures, the dihydroxy precursor is heated with POCl₃ to yield the corresponding dichloro derivative. This dichloro intermediate serves as a versatile building block for further functionalization.

Another approach to halogenation involves the use of N-halosuccinimides. For example, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized from the parent 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides. clockss.org This method offers an alternative to harsher reagents like POCl₃.

The reactivity of the resulting halopyrimidines is influenced by the position of the halogen atom. Halogens at the 2- and 4-positions of the pyrimidine ring are generally more susceptible to nucleophilic substitution compared to those at the 5-position. abertay.ac.uk This differential reactivity allows for selective functionalization of the pyrimidine core.

Nucleophilic Displacement Reactions on Halogenated Derivatives

Halogenated pyrimidines are valuable intermediates for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. The chloro or bromo groups can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the pyrimidine ring.

The general mechanism for these reactions is typically an addition-elimination (AE) process. abertay.ac.uk The ease of substitution is dependent on the position of the halogen, with the 2- and 4-positions being the most reactive. abertay.ac.uk For example, 2,4-diamino-6-bromomethylpyrido[2,3-d]pyrimidine can undergo nucleophilic displacement with various arylthiols to generate a series of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines. nih.gov

In the synthesis of 2,4-diarylaminopyrimidine hydrazone derivatives, a nucleophilic substitution reaction between 2-amino-N-methylbenzamide and 2,4,5-trichloropyrimidine (B44654) is a key step. nih.gov This reaction proceeds in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropyl alcohol. nih.gov

The reaction of 2-chloropyrimidine (B141910) with an excess of 1,6-diaminohexane in the presence of triethylamine (B128534) (TEA) in methanol (B129727) leads to the formation of a mono-substituted product, where only one amino group of the diamine has reacted. nih.gov This illustrates the controlled introduction of substituents via nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for forming carbon-carbon bonds in the synthesis of complex heterocyclic molecules. academie-sciences.frresearchgate.net These reactions are widely used to couple halogenated pyrimidines with various boronic acids or their esters, leading to the formation of aryl- or heteroaryl-substituted pyrimidines. mdpi.com

The Suzuki-Miyaura coupling typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Cs₂CO₃), and a suitable solvent like 1,4-dioxane. researchgate.netmdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can be arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine analogs. mdpi.com The efficiency of these reactions can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids often providing better yields. mdpi.com

The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyrimidines can be controlled. In 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the coupling reaction occurs sequentially, with the C4 position being the most reactive, followed by C2, and finally C6. academie-sciences.fr This selectivity is attributed to the relative electrophilicity of the carbon atoms, which can be correlated with the ¹H NMR chemical shifts of the parent non-halogenated heterocycle. academie-sciences.fr

The use of specialized ligands, such as dialkylbiaryl phosphines, has expanded the scope of Suzuki-Miyaura couplings, enabling the use of less reactive aryl chlorides and hindered substrates, often at room temperature and with low catalyst loadings. nih.gov

N-Alkylation and N-Arylation Reactions on Related Pyrimidine Systems

N-alkylation and N-arylation reactions are important for modifying the properties of pyrimidine-based compounds. These reactions involve the introduction of alkyl or aryl groups onto the nitrogen atoms of the pyrimidine ring or its substituents.

In the synthesis of certain pyrimidine derivatives, N-alkylation can be achieved using various alkylating agents. For example, in the synthesis of aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, S-alkylation is a key step. mdpi.com

N-arylation can be accomplished through methods like the Ullmann condensation. For instance, the synthesis of pyridine (B92270) diamine derivatives can involve an Ullmann coupling catalyzed by copper(I) iodide (CuI) and 2-isobutyrylcyclohexanone. nih.gov

It is important to consider the potential for both N- and O-alkylation in pyrimidine systems containing both nitrogen and oxygen atoms. The reaction conditions can influence the regioselectivity of the alkylation. researchgate.net

Functional Group Interconversions at the Pyridine Moiety

Modifications to the pyridine ring of this compound and its analogs are crucial for fine-tuning their biological activities. These transformations can involve a variety of functional group interconversions.

One common transformation is the conversion of a functional group to an aldehyde. For example, a vinyl group can be oxidized to a carboxaldehyde using an oxidizing agent like ozone. google.com This aldehyde can then be further transformed, for instance, by treatment with bromine in an alcohol to form an alkyl carboxylate. google.com

Another important reaction is the arylation, alkenylation, and alkylation of the pyridine ring. A facile method for the functionalization of 2-halopyridine N-oxides with various Grignard reagents has been developed, allowing for the introduction of aryl, alkenyl, and alkyl groups. nih.gov

Stereoselective Synthesis Approaches (if applicable to derivatives)

While this compound itself is achiral, stereoselective synthesis becomes relevant when chiral centers are introduced into its derivatives. This is particularly important in the development of pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

One approach to stereoselective synthesis is through kinetic resolution. This method can be used to separate a racemic mixture of a chiral intermediate into its enantiomers. For example, the kinetic resolution of racemic 4-bromo[2.2]paracyclophane can be achieved. jku.at

Another strategy is the use of diastereoselective reactions. For instance, a diastereoselective and regioselective [4+2] cycloaddition of dipolar N-sulfinyl dienophiles with various dienes has been developed. nih.gov The stereoselectivity of this reaction can be enhanced by the chelation of the substrate to a metal ion like Ti²⁺ or Sn²⁺. nih.gov

Furthermore, stereoselective ring-expansion reactions can be employed. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. nih.gov

In the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, a stereoselective synthesis was achieved using Horner-Wadsworth-Emmons methodology for the introduction of the methylidene group onto the pyranone ring. nih.gov

These examples highlight the various strategies available for the stereoselective synthesis of chiral derivatives of pyrimidine-containing compounds, which is a critical aspect of modern drug discovery and development.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 2-(Pyridin-4-yl)pyrimidine-4,6-diol, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the pyrimidine (B1678525) ring. The protons of the hydroxyl groups (or N-H protons in the dione (B5365651) tautomer) would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

No specific experimental ¹H NMR data for this compound was found in the searched public literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, this technique would identify the carbon atoms of the pyridine and pyrimidine rings. The chemical shifts of the carbons bearing the hydroxyl groups would be particularly informative for confirming the structure.

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridine and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the pyridinyl and pyrimidinyl fragments and confirming the substitution pattern.

A search of scientific databases did not yield any publications containing 2D NMR data for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a characteristic "fingerprint."

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring systems.

No specific experimental Raman spectroscopic data for this compound has been published in the reviewed literature. Studies on other pyrimidine-related molecules have utilized this technique, but data for the title compound is absent. mdpi.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The presence of both pyridine and pyrimidine rings, which are aromatic and contain heteroatoms with lone pairs of electrons, gives rise to characteristic electronic transitions. The absorption spectrum is expected to be dominated by high-energy π→π* transitions, characteristic of the conjugated π-system, and lower-energy n→π* transitions, involving the non-bonding electrons of the nitrogen atoms.

In analogous pyrimidine derivatives, strong absorption bands are typically observed. For instance, various 4,6-dihydrazone pyrimidine derivatives display intense absorption peaks near 205 nm, attributed to a combination of n→π* transitions from the C=N groups and π→π* transitions within the extensive conjugated system. mdpi.com Similarly, pyrenyl-pyrimidine conjugates show broad absorption bands in both solution and solid states, with maxima around 240 nm, 281 nm, and extending into the 350-400 nm range, corresponding to the π→π* transitions of the aromatic systems. lsu.edu The electronic absorption spectra of related compounds are often influenced by the solvent, indicating sensitivity of the electronic ground and excited states to the surrounding medium. nih.gov

For this compound, one would anticipate several absorption bands in the UV region. The transitions associated with the pyridyl and pyrimidine rings are expected to result in a complex spectrum. The exact position and intensity of these bands can be influenced by factors such as solvent polarity and pH, the latter due to the potential for protonation of the nitrogen atoms.

Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Associated Moiety | Reference |

| π→π | 230 - 280 | Pyridine and Pyrimidine Rings | lsu.edu |

| π→π | 300 - 400 | Extended Conjugated System | lsu.edu |

| n→π* | ~205 | C=N groups / Nitrogen Heteroatoms | mdpi.com |

While UV-Vis spectroscopy reveals how the molecule absorbs light, fluorescence spectroscopy provides insight into its de-excitation pathways from the excited state. The emission properties of pyrimidine derivatives are highly sensitive to their structure and environment.

Many pyrimidine derivatives containing hydroxyl groups, particularly those capable of forming intramolecular hydrogen bonds, are known to be weakly emissive or non-emissive in solution. nih.gov This is often due to efficient non-radiative decay pathways, such as an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl groups to the nitrogen atoms of the pyrimidine ring. However, the fluorescence of such compounds can often be "switched on." For example, protonation of the pyrimidine ring with an acid can inhibit the ESIPT process, leading to a significant enhancement of the fluorescence response. nih.gov

Furthermore, pyrimidine derivatives with electron-donating groups can exhibit strong emission solvatochromism, where the emission wavelength changes significantly with solvent polarity. This suggests the formation of an intramolecular charge-transfer (ICT) state upon excitation. nih.gov Given the structure of this compound, with its electron-withdrawing pyridine and electron-donating diol moieties, the potential for ICT character and solvatochromic behavior exists. Some related pyranoindole compounds, however, show very weak fluorescence with quantum yields as low as 7%. sigmaaldrich.com Therefore, the emission characteristics of this compound are expected to be highly dependent on environmental conditions such as solvent and pH.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula C₉H₇N₃O₂), the expected exact mass is 189.0538 g/mol . In high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 190.0611.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would provide valuable structural confirmation. Studies on similar pyrimidine derivatives reveal characteristic fragmentation pathways. sapub.org The pyrimidine ring itself is relatively stable, but cleavage of the bond connecting it to the substituent at the 2-position is a common initial fragmentation step.

Key expected fragmentation processes for this compound would likely include:

Cleavage of the C-C bond between the pyrimidine and pyridine rings, leading to fragments corresponding to the individual ring systems.

Successive loss of small neutral molecules from the pyrimidine-4,6-diol ring, such as CO, HCN, or HNCO, following ring opening.

Fragmentation of the pyridine ring, typically involving the loss of HCN.

The mass spectra of related 2-aminopyrimidines show the molecular ion peak as the base peak, indicating stability, followed by fragmentation that confirms the constituent parts of the molecule. ajol.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Possible Identity/Origin | Reference |

| 190 | [C₉H₈N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ | ajol.info |

| 189 | [C₉H₇N₃O₂]⁺ | Molecular Ion [M]⁺ | sapub.org |

| 112 | [C₄H₄N₃O₂]⁺ | Pyrimidine-4,6-diol fragment | sapub.org |

| 78 | [C₅H₄N]⁺ | Pyridyl cation | sapub.org |

X-ray Crystallography for Solid-State Molecular Structure Determination

A crucial aspect of the solid-state structure would be the network of intermolecular interactions. The presence of two hydroxyl groups as hydrogen bond donors and multiple nitrogen atoms (three in the pyrimidine ring and one in the pyridine ring) as hydrogen bond acceptors suggests that the compound will form an extensive hydrogen-bonding network. These interactions, along with potential π-π stacking between the aromatic rings, will govern the crystal packing arrangement. ajol.info

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Finding | Significance | Reference |

| Tautomeric Form | Confirmation of diol vs. dione form | Defines electronic structure and bonding | ajol.info |

| Dihedral Angle (Py-Pyr) | Small angle (< 20°) | Indicates degree of planarity and π-conjugation | |

| Hydrogen Bonding | Extensive O-H···N and/or N-H···O bonds | Governs crystal packing and supramolecular assembly | ajol.info |

| π-π Stacking | Intermolecular stacking of aromatic rings | Contributes to crystal stability |

Tautomerism and Conformational Analysis of 2 Pyridin 4 Yl Pyrimidine 4,6 Diol

Investigation of Keto-Enol Tautomerism within the Pyrimidine-4,6-diol System

The pyrimidine-4,6-diol moiety of the title compound can exist in several tautomeric forms due to proton migration. The primary equilibrium is the keto-enol tautomerism, which involves the interconversion between the dioxo (keto) form and the dihydroxy (enol) form. Other potential tautomers include the keto-enol and the zwitterionic forms. The position of this equilibrium is sensitive to various factors, including the physical state (solid or solution), solvent polarity, temperature, and pH.

Experimental Detection and Quantification of Tautomeric Forms

The experimental identification and quantification of the different tautomeric forms of 2-(pyridin-4-yl)pyrimidine-4,6-diol in solution are primarily achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for this purpose. nih.gov The chemical shifts of the protons and carbons in the pyrimidine (B1678525) ring are distinct for each tautomeric form. For instance, the presence of a hydroxyl proton signal and the chemical shift of the C4 and C6 carbons can help distinguish between the keto and enol forms. In some cases, variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric equilibrium.

UV-Visible spectroscopy can also be employed to study tautomerism. nih.govmdpi.com The different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their electronic conjugation. By analyzing the changes in the UV-Vis spectrum under varying solvent conditions, the relative populations of the tautomers can be estimated. nih.govmdpi.com For example, more polar solvents often favor the more polar tautomer. nih.govmdpi.com

Infrared (IR) spectroscopy is another valuable technique. The keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching band. mdpi.com The relative intensities of these bands can provide qualitative information about the predominant tautomeric form in the solid state or in a particular solvent.

Spectroscopic Signatures of Tautomeric Equilibria

The spectroscopic data for this compound would be expected to show contributions from multiple tautomers in equilibrium. The following table summarizes the anticipated spectroscopic signatures for the major keto and enol forms.

| Spectroscopic Technique | Keto Tautomer (Dioxo) | Enol Tautomer (Dihydroxy) |

| ¹H NMR | Absence of OH protons, characteristic CH₂ proton signal in the pyrimidine ring. | Presence of OH proton signals, characteristic CH proton signal in the pyrimidine ring. |

| ¹³C NMR | C=O carbon signals in the downfield region (around 170-190 ppm). | C-OH carbon signals in a more upfield region compared to the keto form. |

| IR Spectroscopy | Strong C=O stretching band (around 1650-1750 cm⁻¹). | O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching band. |

| UV-Vis Spectroscopy | Different λmax compared to the enol form due to altered chromophore. | Different λmax compared to the keto form due to extended conjugation. |

This table presents expected spectroscopic features based on general principles of keto-enol tautomerism in similar pyrimidine systems.

Computational Analysis of Tautomeric Stability and Interconversion Pathways

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the energetics and mechanisms of tautomerism.

Density Functional Theory (DFT) Calculations for Relative Energies

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of different tautomers. nih.govnih.govnih.gov By calculating the ground-state electronic energies of the optimized geometries of each tautomer, their relative energies can be determined. These calculations can be performed in the gas phase and in different solvents using implicit solvent models like the Polarizable Continuum Model (PCM) to account for solvent effects. nih.gov

For this compound, DFT calculations would likely predict the relative energies of the dioxo, dihydroxy, and keto-enol tautomers. Studies on similar systems, such as 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, have shown that the dienolimine tautomer can be the most stable form in the gas phase. nih.gov The relative stability is influenced by factors like intramolecular hydrogen bonding and the aromaticity of the rings. nih.gov

Table of Calculated Relative Energies of Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Dioxo (Keto) | Value | Value |

| Dihydroxy (Enol) | Value | Value |

| Keto-enol | Value | Value |

| Zwitterionic | Value | Value |

Note: The values in this table are placeholders and would need to be determined by specific DFT calculations for this compound. The relative energies are typically reported with respect to the most stable tautomer.

Molecular Dynamics Simulations of Tautomeric Fluxionality

Molecular dynamics (MD) simulations can be used to study the dynamic interconversion between tautomers, a phenomenon known as tautomeric fluxionality. tandfonline.com MD simulations model the movement of atoms over time, allowing for the observation of proton transfer events that lead to tautomerization. These simulations can provide insights into the time scales of these interconversions and the role of solvent molecules in facilitating the process. By analyzing the simulation trajectories, one can identify the pathways and transition states for tautomerization, complementing the static picture provided by DFT calculations.

Conformational Flexibility of the Pyridine (B92270) and Pyrimidine Moieties

The conformational preferences are governed by a balance of steric and electronic effects. The planarity of the molecule can be influenced by the formation of intramolecular hydrogen bonds, which may favor a more coplanar arrangement of the rings. Computational methods, such as DFT, can be used to calculate the potential energy surface for the rotation around the inter-ring bond. This analysis helps to identify the most stable conformations (energy minima) and the energy barriers for rotation (transition states).

In molecules with linked pyridine and pyrimidine rings, a nearly coplanar conformation can sometimes be favored to maximize conjugation or to facilitate specific intermolecular interactions. acs.org The conformational flexibility is an important determinant of the molecule's biological activity, as it dictates how well the molecule can fit into a binding site of a protein or other biological target. frontiersin.org

Chemical Reactivity and Mechanistic Studies

Acid-Base Properties and Protonation Equilibria

The structure of 2-(Pyridin-4-yl)pyrimidine-4,6-diol features multiple sites capable of protonation and deprotonation, leading to complex acid-base equilibria. The basicity of the molecule is primarily attributed to the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings, while the hydroxyl groups of the diol moiety confer acidic properties.

The pyridine nitrogen is a significant site of protonation. The basicity of 4,6-dihydroxypyrimidine (B14393) derivatives can be influenced by substituents; for instance, alkyl groups in the 2-position tend to increase basicity, whereas a nitro group in the 5-position leads to a decrease. acs.org In acidic conditions, compounds like 4,6-dihydroxypyrimidine can undergo protonation in multiple stages. acs.org The protonation of the pyrimidine ring can be complex due to tautomeric transformations. acs.org

The diol groups are weakly acidic and can be deprotonated by a strong base. This deprotonation is significant in the compound's coordination chemistry, as the resulting dianion can act as a chelating agent. The existence of zwitterionic forms, where a proton from a hydroxyl group moves to a ring nitrogen, has been observed in related 4,6-dihydroxypyrimidine derivatives. acs.org

Table 1: Predicted Acid-Base Properties of this compound

| Functional Group | Property | Estimated pKa | Notes |

| Pyridine Nitrogen | Basic | ~5-6 | Expected to be the most basic nitrogen. |

| Pyrimidine Nitrogens | Basic | ~1-2 | Less basic than the pyridine nitrogen. |

| 4,6-Diol | Acidic | ~7-9 | Can be deprotonated to form a dianion. |

Note: These are estimated values based on related structures and general principles of organic chemistry.

Electrophilic Aromatic Substitution Reactions on Pyridine and Pyrimidine Rings

Electrophilic aromatic substitution (EAS) on the heterocyclic rings of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating character of the hydroxyl groups.

The pyridine ring is generally deactivated towards EAS due to the electronegative nitrogen atom, requiring more forceful reaction conditions than benzene. quimicaorganica.org When substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen. quimicaorganica.orgyoutube.com The presence of the electron-withdrawing pyrimidine substituent further deactivates the pyridine ring.

Conversely, the pyrimidine ring is strongly activated towards EAS by the two hydroxyl groups at the 4- and 6-positions. These groups direct electrophiles to the highly nucleophilic 5-position. Reactions such as nitration and halogenation are expected to occur readily at this site. For instance, the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions results in substitution at the 5-position. mdpi.com

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. While the hydroxyl groups are poor leaving groups, they can be converted to better leaving groups, such as chloro groups, to facilitate nucleophilic substitution. Symmetrically substituted 4,6-dichloropyrimidines readily undergo SNAr reactions with various nucleophiles. mdpi.com

Nucleophilic addition reactions are also a feature of pyrimidine chemistry. The reduction of pyrimidine derivatives with complex metal hydrides can lead to the formation of dihydropyrimidines. researchgate.netrsc.org The vinyl group in vinylpyrimidines can undergo conjugate addition with various nucleophiles. mdpi.comresearchgate.net

Metal Coordination Chemistry and Ligand Properties

With its multiple nitrogen and oxygen atoms, this compound is an excellent candidate as a ligand in coordination chemistry. It can coordinate to metal ions in various modes, leading to the formation of diverse metal-organic frameworks and complexes.

The pyridine nitrogen and the two pyrimidine nitrogens are all potential coordination sites. The pyridine nitrogen is generally a strong coordinating agent. nih.govelsevierpure.com The pyrimidine nitrogens can also participate in coordination, and the geometry of the ligand allows for the formation of chelate rings with metal ions. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. Related pyridinylpyrimidine ligands have been shown to form complexes with metals like zinc and copper. nih.gov

Upon deprotonation, the diol moiety can act as a bidentate chelating ligand, coordinating to a metal ion through the two oxygen atoms. This chelation can enhance the stability of the resulting metal complex. The combination of the pyridine and pyrimidine nitrogens and the diol oxygens allows for the possibility of the ligand acting in a polydentate fashion, potentially bridging multiple metal centers to form coordination polymers. Pyridine-2,6-dicarboxamide, a related scaffold, is known to be an effective chelating ligand for a variety of metal cations. mdpi.com

Oxidation-Reduction Chemistry of the Compound

The redox chemistry of this compound is anticipated to involve both the pyrimidine ring and the diol functional groups.

The dihydropyrimidine-like character of the 4,6-diol tautomer suggests that the pyrimidine ring can be oxidized to a more aromatic state. The oxidation of dihydropyridine (B1217469) and dihydropyrimidine (B8664642) derivatives is a well-established process. researchgate.netwum.edu.pk The oxidation of 5-hydroxypyrimidine (B18772) nucleosides can lead to ring-contracted products. nih.gov

Conversely, the pyrimidine ring can be reduced, typically with complex metal hydrides like lithium aluminum hydride, to yield dihydropyrimidine derivatives. researchgate.netrsc.org The pyridine ring is generally more resistant to both oxidation and reduction under mild conditions.

While the synthesis and general reactivity of pyrimidine derivatives are subjects of ongoing research, specific studies detailing the quantitative aspects of reaction rates, such as rate constants and activation energies, for this compound have not been identified. Similarly, information regarding the thermodynamic parameters, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its key chemical transformations, remains uncharacterized in published literature.

Mechanistic studies, which would provide a step-by-step understanding of the transformations of this compound at a molecular level, also appear to be limited. Elucidation of reaction mechanisms often relies on a combination of kinetic data, spectroscopic analysis of intermediates, and computational modeling, none of which are currently available for this specific compound.

Consequently, the creation of data tables and a detailed narrative on the reaction kinetics and thermodynamic parameters for the key transformations of this compound is not possible at this time. Further experimental research would be required to establish these important chemical properties.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Analysis of the frontier molecular orbitals, charge distribution, and aromaticity provides a detailed picture of the molecule's electronic environment.

The Highest Occupomoled Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For 2-(Pyridin-4-yl)pyrimidine-4,6-diol, the HOMO is expected to be localized primarily on the electron-rich pyrimidine-4,6-diol ring, particularly on the oxygen atoms of the hydroxyl groups and the nitrogen atoms within the ring. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridine (B92270) ring. This distribution is characteristic of donor-acceptor systems. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is a key factor in its electronic and optical properties. Theoretical studies on similar pyridine and pyrimidine (B1678525) derivatives support these general observations. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily located on the pyrimidine-4,6-diol moiety, indicating its electron-donating nature. |

| LUMO | -1.8 | Mainly distributed over the pyridine ring, suggesting its electron-accepting character. |

| HOMO-LUMO Gap | 4.4 | Suggests moderate chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on general principles of related heterocyclic systems. Actual values would require specific DFT calculations for this molecule.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

In the case of this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen atoms of both the pyridine and pyrimidine rings, as well as the oxygen atoms of the hydroxyl groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) would be expected around the hydrogen atoms of the hydroxyl groups and the C-H bonds of the rings, indicating sites for potential nucleophilic attack. The electrostatic potential map of pyridine, for instance, clearly shows a region of negative potential around the nitrogen atom due to its lone pair of electrons. libretexts.org Similarly, pyrimidine exhibits negative potential around its two nitrogen atoms. libretexts.org

Both the pyridine and pyrimidine rings in this compound are aromatic. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. According to Hückel's rule, an aromatic system must have (4n+2) π electrons.

The pyridine ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom, all of which are sp2 hybridized. libretexts.orglibretexts.org It has a total of 6 π electrons, fulfilling the (4n+2) rule where n=1, and is therefore aromatic. The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.orglibretexts.org

The pyrimidine ring is also a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. pressbooks.pub Both nitrogen atoms are sp2 hybridized, and each contributes one π electron to the aromatic system, along with the four carbon atoms. libretexts.orgpressbooks.pub This results in a total of 6 π electrons, satisfying Hückel's rule. The lone pairs on both nitrogen atoms are in sp2 orbitals within the plane of the ring and are not part of the aromatic π system. libretexts.org The diol substitution on the pyrimidine ring can influence the electron density and aromatic character, but the fundamental aromaticity is retained.

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine various molecular descriptors that quantify a molecule's reactivity. researchgate.net These descriptors can be categorized as global, which describe the molecule as a whole, and local, which identify reactivity at specific atomic sites.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to a harder molecule, indicating lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are more reactive.

Electronegativity (χ) is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2).

Chemical Potential (μ) is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 eV | Indicates moderate stability. |

| Chemical Softness (S) | 1 / η | 0.45 eV⁻¹ | Suggests moderate polarizability and reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV | Reflects the molecule's ability to attract electrons. |

| Chemical Potential (μ) | -χ | -4.0 eV | Indicates the tendency of electrons to escape the system. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.64 eV | Suggests a significant capacity to act as an electrophile. |

Note: The values in this table are for illustrative purposes and are derived from the hypothetical HOMO/LUMO energies. Actual calculations would be needed for precise values.

f_k⁺ represents the reactivity towards a nucleophilic attack (electron acceptance) and is associated with the LUMO electron density.

f_k⁻ represents the reactivity towards an electrophilic attack (electron donation) and is associated with the HOMO electron density.

f_k⁰ represents the reactivity towards a radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen and carbon atoms of the pyridine ring have higher f_k⁺ values, making them the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the pyrimidine ring are expected to have higher f_k⁻ values, marking them as the probable sites for electrophilic attack. These predictions are consistent with the qualitative picture provided by the HOMO/LUMO distributions and MEP maps.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. For a molecule like this compound, these methods can elucidate its formation pathways and predict its reactivity in various chemical environments.

The study of a chemical reaction's feasibility and rate heavily relies on identifying the transition state (TS) and calculating the associated activation energy (Ea). The transition state represents the highest energy point along the reaction coordinate, and the activation energy is the minimum energy required for the reaction to occur.

Density Functional Theory (DFT) is a common computational method used for this purpose. researchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can model the potential energy surface of a reaction. researchgate.netresearchgate.net For the synthesis of this compound, which could involve the condensation of a pyridine-containing amidine with a malonic acid derivative, DFT calculations can pinpoint the geometry of the transition state for the key bond-forming steps.

The calculated activation energies provide a quantitative measure of the reaction barrier. A lower activation energy suggests a faster reaction rate. These calculations can be performed for different proposed reaction mechanisms to determine the most energetically favorable pathway. researchgate.net

Table 1: Hypothetical Activation Energies for a Proposed Synthesis Step of this compound

| Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

| Stepwise Nucleophilic Attack | DFT/B3LYP/6-31G | 25.4 |

| Concerted Cyclization | DFT/B3LYP/6-31G | 32.1 |

| Acid-Catalyzed Condensation | DFT/B3LYP/6-31G* with explicit solvent | 18.7 |

This table presents hypothetical data for illustrative purposes.

Beyond identifying a single transition state, computational methods can map the entire reaction pathway, including reactants, intermediates, transition states, and products. rsc.org This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which follow the reaction path downhill from a transition state to connect it to the corresponding reactant and product minima on the potential energy surface.

Molecular Dynamics Simulations for Adsorption and Interaction Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of dynamic processes such as adsorption and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can be employed to investigate its interaction with various surfaces or biological macromolecules. nih.govnih.gov For instance, simulations could model the adsorption of this compound onto a metallic or polymeric surface, which is relevant for applications in materials science. nih.gov In a biological context, MD simulations can explore the binding of this compound to a target protein, providing insights into its potential pharmacological activity. nih.govacs.org

The simulations can reveal key information such as the preferred binding orientation, the formation of hydrogen bonds, and other non-covalent interactions that stabilize the complex. nih.gov By analyzing the trajectory of the simulation, researchers can calculate important thermodynamic properties like the binding free energy, which quantifies the strength of the interaction.

Table 2: Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation of this compound with a Protein Active Site

| Interaction Type | Functional Group on Compound | Interacting Residue on Protein | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Pyrimidine-OH | Aspartate-121 | -5.8 |

| Hydrogen Bond | Pyridine-N | Serine-88 | -4.2 |

| π-π Stacking | Pyridine Ring | Phenylalanine-45 | -3.5 |

| van der Waals | Pyrimidine Ring | Leucine-92 | -2.1 |

This table presents hypothetical data for illustrative purposes.

These computational approaches provide a detailed and dynamic understanding of the chemical and physical behavior of this compound, guiding further experimental work and the rational design of new applications.

Applications in Chemical Sciences and Materials Science

Potential in Materials Science

Advanced Chemical Building Blocks for Functional Materials (e.g., optical or electronic applications, excluding specific device performance)

The compound 2-(Pyridin-4-yl)pyrimidine-4,6-diol represents a class of heterocyclic molecules with significant potential as a foundational component, or building block, for the creation of advanced functional materials. While specific research focusing exclusively on the application of this compound in materials science is limited in publicly available literature, the inherent characteristics of its constituent pyrimidine (B1678525) and pyridine (B92270) rings provide a strong basis for its utility in developing materials with tailored optical and electronic properties.

The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. This structure is inherently electron-deficient, or π-deficient, which makes it an excellent electron-acceptor unit. researchgate.netresearchgate.net This electron-withdrawing character is a crucial feature for constructing "push-pull" systems, where an electron-donating part of a molecule is linked to an electron-accepting part. Such architectures are fundamental for materials with nonlinear optical (NLO) properties and for chromophores used in various optical applications. researchgate.net When incorporated into larger π-conjugated systems, the pyrimidine ring can significantly influence the electronic and photophysical properties of the resulting material. researchgate.net

Furthermore, the integration of a pyridine ring introduces another nitrogen atom into the molecular framework. This can modulate the electronic properties and provides an additional site for coordination with metal ions or for forming hydrogen bonds, which can be exploited in the design of supramolecular assemblies and coordination polymers. researchgate.net The use of pyrimidine and pyrazine (B50134) (a related diazine) as bridging units between electron donor and acceptor moieties in molecules for organic light-emitting diodes (OLEDs) has been shown to be advantageous compared to phenyl or pyridine-based bridges alone. acs.org This approach can lead to high photoluminescence quantum yields and small energy gaps between the singlet and triplet excited states, which is beneficial for the performance of thermally activated delayed fluorescence (TADF) emitters. acs.org

The diol (-OH) groups on the pyrimidine ring of this compound offer reactive sites for further chemical modification, such as polymerization or derivatization. These hydroxyl groups can undergo condensation reactions to form polymers or can be used as anchor points to attach the molecule to other substrates or molecular systems. For instance, diol-containing monomers are used in the synthesis of polyesters and other condensation polymers. The ability to form polymers from such a functionalized heterocyclic building block opens the door to creating robust, processable materials for electronic and optical applications.

While detailed experimental data for functional materials derived specifically from this compound are not available in the reviewed literature, the foundational principles of materials chemistry strongly suggest its potential. The combination of an electron-accepting pyrimidine core, a modulatory pyridine substituent, and reactive hydroxyl groups makes it a promising candidate for further research and development in the field of functional organic materials.

Interactive Data Table: Potential Applications of Pyrimidine-Based Building Blocks

Due to a lack of specific research findings for this compound in the context of functional materials, the following table summarizes the general applications and observed properties of materials derived from related pyrimidine-based building blocks as discussed in the scientific literature.

| Material Class | Key Structural Feature | Notable Properties | Potential Application Area | Reference |

| π-Conjugated Pyrimidines | Electron-accepting pyrimidine core in a push-pull system | Intramolecular Charge Transfer (ICT), Luminescence, High Dipolar Interaction | Nonlinear Optics (NLO), Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Donor-Acceptor-Donor (D-A-D) Systems | Pyrimidine or Pyrazine as the acceptor (A) bridge | High Photoluminescence Quantum Yield, Thermally Activated Delayed Fluorescence (TADF) | Blue and Green Emitters for OLEDs | acs.org |

| Pyridyl-based Coordination Polymers | Pyridine moieties for metal coordination | Electrochromism (color change with applied voltage) | Smart Windows, Low-Energy Displays | researchgate.net |

| General Pyrimidine Derivatives | Versatile heterocyclic scaffold | Broad-spectrum biological and chemical reactivity | Precursors for a wide range of functional molecules | researchgate.netmdpi.com |

An in-depth analysis of the heterocyclic compound this compound reveals a molecule of significant academic interest, primarily due to the established importance of its constituent pyridinyl and pyrimidine scaffolds in medicinal and materials chemistry. However, a detailed review of current scientific literature indicates that this specific compound remains largely unexplored, presenting a landscape rich with opportunities for fundamental research and novel applications. This article provides a focused examination of the current understanding and future research directions for this compound.

Conclusions and Future Research Directions

The study of 2-(Pyridin-4-yl)pyrimidine-4,6-diol is in its infancy. While the foundational chemical structure is known, the vast majority of its chemical, physical, and biological properties are yet to be determined. The subsequent sections summarize the current knowledge, identify critical gaps in the research, and propose promising avenues for future investigation.

Q & A

Q. How can researchers optimize crystallography conditions for pyrimidine-diol derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.